2-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties .
Preparation Methods
The synthesis of 2-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves multiple steps. One common synthetic route starts with the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives . Another method involves the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature, followed by the reaction with oxalyl chloride in dry acetonitrile at 70°C .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol, acetonitrile, and catalysts such as Lewis acids . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.
Medicine: Due to its anticancer, antimicrobial, and anti-inflammatory properties, it is studied for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidine ring structure allows it to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The presence of sulfur and nitrogen atoms enhances its ability to form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile include other thiazolidine derivatives such as:
- 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile
- N-(4-Oxo-3-(2-phenyl-1,8-naphthyridin-3-yl)thiazolidin-2-ylidene)acetamide
- 2-Methylidene-1,3-thiazolidin-4-one derivatives
These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of functional groups in this compound contributes to its distinct pharmacological properties.
Properties
Molecular Formula |
C18H15N3OS2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-[(Z)-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C18H15N3OS2/c19-10-14-13-8-4-5-9-15(13)24-17(14)20-18-21(16(22)11-23-18)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-9,11H2/b20-18- |
InChI Key |
ZTLLEWSRGSZZQR-ZZEZOPTASA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C\3/N(C(=O)CS3)C4=CC=CC=C4)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=C3N(C(=O)CS3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.